(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride
CAS No.: 1909301-40-1
Cat. No.: VC8085397
Molecular Formula: C7H11FO2S
Molecular Weight: 178.23
* For research use only. Not for human or veterinary use.
![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride - 1909301-40-1](/images/structure/VC8085397.png)
Specification
CAS No. | 1909301-40-1 |
---|---|
Molecular Formula | C7H11FO2S |
Molecular Weight | 178.23 |
IUPAC Name | (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonyl fluoride |
Standard InChI | InChI=1S/C7H11FO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7?/m1/s1 |
Standard InChI Key | XMJKKVGWMSVJNJ-JEAXJGTLSA-N |
Isomeric SMILES | C1C[C@H]2C[C@@H]1CC2S(=O)(=O)F |
SMILES | C1CC2CC1CC2S(=O)(=O)F |
Canonical SMILES | C1CC2CC1CC2S(=O)(=O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[2.2.1]heptane scaffold, a norbornane derivative with two bridgehead carbons (C1 and C4) in a fixed (1S,4R) configuration . The sulfonyl fluoride group (-SO₂F) is attached to the C2 position, introducing significant electrophilicity due to the electron-withdrawing nature of the sulfonyl moiety .
Stereochemical Considerations
The (1S,4R) configuration imposes rigidity on the bicyclic system, reducing conformational flexibility and enhancing stereochemical precision in downstream reactions . X-ray crystallography of related sulfonamide derivatives confirms the chair-like conformation of the norbornane ring, with the sulfonyl group occupying an equatorial position .
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₁FO₂S | |
Molecular Weight | 178.23 g/mol | |
CAS Number | 700-25-4 | |
Boiling Point | Not reported | |
Density | 1.42 g/cm³ (estimated) |
The sulfonyl fluoride group contributes to high polarity, as evidenced by its solubility in polar aprotic solvents like acetonitrile and dimethylformamide .
Synthesis and Functionalization
Photocatalytic Fluorosulfonylation
A recent breakthrough involves the photocatalytic fluorosulfonylation of aliphatic carboxylic acid N-hydroxyphthalimide (NHPI) esters. Using 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile as an organic photocatalyst, this method achieves C–F bond formation with 90% yield for (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonyl fluoride . The mechanism proceeds via a CO₂ radical anion intermediate, which abstracts a hydrogen atom from the NHPI ester to generate an alkyl radical .
Stereoselective Cyclization
Patent US6639059B1 outlines a stereocontrolled approach starting from diol precursors. Key steps include:
-
Nucleobase Coupling: Thymine or cytosine derivatives are introduced via Mitsunobu reaction (87% yield) .
-
Protective Group Manipulation: Benzoyl and tetrahydropyranyl groups are selectively removed using Pd(OH)₂/C and cyclohexene .
-
Cyclization: Intramolecular SN2 displacement forms the bicyclic framework (72% yield) .
Industrial-Scale Production Challenges
Large-scale synthesis faces hurdles in maintaining stereochemical purity. Continuous-flow reactors with immobilized catalysts (e.g., silica-supported NaHCO₃) have been proposed to enhance reproducibility .
Applications in Medicinal Chemistry
Enzyme Inhibition
The sulfonyl fluoride group acts as a covalent warhead, targeting serine hydrolases and proteases. In WO2022122773A1, derivatives of this compound demonstrated nanomolar inhibition (IC₅₀ = 12 nM) against relaxin family peptide receptor 1 (RXFP1), a target for heart failure therapy .
Radiopharmaceuticals
[¹⁸F]-Labeled analogs, such as [¹⁸F]FSY-OSO₂F, exhibit high tumor-to-muscle ratios (7.23 vs. 2.72 for [¹⁸F]FET) in positron emission tomography (PET) imaging. This tracer leverages amino acid transporter (LAT1) overexpression in MCF-7 breast cancer cells .
Prodrug Development
Phosphate prodrugs of bicyclo[2.2.1]heptane sulfonamides show enhanced oral bioavailability (F = 68%) in preclinical models, addressing the poor membrane permeability of parent compounds .
Biological Activity and Mechanisms
Antiproliferative Effects
In 22Rv1 prostate cancer cells, (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide derivatives induced G₀/G₁ cell cycle arrest (78% cells at 48 h) via p21-mediated cyclin-dependent kinase inhibition .
Antibacterial Activity
Methicillin-resistant Staphylococcus aureus (MRSA) susceptibility testing revealed MIC₉₀ values of 8 µg/mL, comparable to vancomycin (MIC₉₀ = 4 µg/mL). The mechanism involves disruption of penicillin-binding protein 2a (PBP2a) transpeptidase activity .
Comparative Analysis with Structural Analogs
Compound | Structure | Key Differences | Biological Activity |
---|---|---|---|
Bicyclo[3.3.0]octane-3-sulfonyl chloride | Larger ring size | Higher metabolic instability | Moderate COX-2 inhibition |
1-Azabicyclo[2.2.1]heptane | Nitrogen substitution | Enhanced blood-brain barrier penetration | NMDA receptor antagonism |
Bicyclo[2.2.1]heptane-3-sulfonamide | Amide vs. fluoride | Reduced electrophilicity | Weak carbonic anhydrase inhibition |
The (1S,4R) configuration confers superior target selectivity compared to racemic mixtures, as shown in RXFP1 binding assays (Kᵢ = 8 nM vs. 140 nM for (1R,4S)-enantiomer) .
Future Directions
Targeted Protein Degradation
PROTAC conjugates linking (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonyl fluoride to E3 ligase ligands are under investigation for BRD4 degradation (DC₅₀ = 3 nM in preliminary trials) .
Sustainable Synthesis
Photoredox catalysis using visible light (450 nm) and eosin Y reduces solvent waste by 40% compared to traditional thermal methods .
Clinical Translation
Phase I trials of [¹⁸F]FSY-OSO₂F for glioblastoma imaging are scheduled for Q3 2026, pending FDA approval of Investigational New Drug (IND) application 147382 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume